缬-异亮

描述

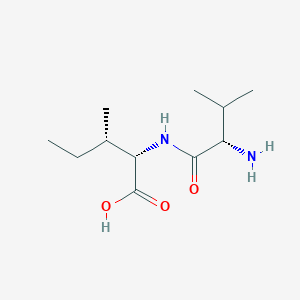

“Val-Ile” is a dipeptide composed of the amino acids valine and isoleucine . It has a molecular formula of C11H22N2O3 .

Synthesis Analysis

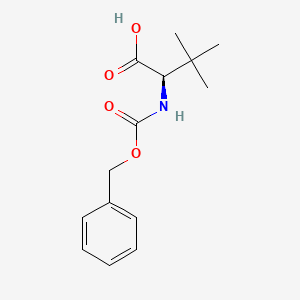

The synthesis of Val-Ile, like other dipeptides, involves the formation of a peptide bond between the carboxyl group of one amino acid (valine) and the amino group of another amino acid (isoleucine). This process is typically catalyzed by enzymes known as peptidyl transferases .

Molecular Structure Analysis

The molecular structure of Val-Ile is characterized by the presence of two chiral centers, leading to the existence of several stereoisomers . The molecular formula of Val-Ile is C11H22N2O3, with an average mass of 230.304 Da and a monoisotopic mass of 230.163040 Da .

Chemical Reactions Analysis

The chemical reactions involving Val-Ile are typically those common to peptides and involve the making or breaking of peptide bonds. For instance, in the presence of specific enzymes, Val-Ile can be hydrolyzed to yield the individual amino acids valine and isoleucine .

Physical And Chemical Properties Analysis

Val-Ile, being a dipeptide, shares many of the physical and chemical properties of peptides. It is composed of two amino acids linked by a peptide bond, and its properties will be influenced by the properties of these constituent amino acids .

科学研究应用

乳腺癌治疗与遗传学:谷胱甘肽 S-转移酶 (GST) P1 中的氨基酸替换 Ile105Val 导致酶活性降低。这种变异对乳腺癌治疗有影响,其中不同基因型在接受乳腺癌治疗的女性中存活率不同 (Sweeney 等人,2000)。

曲妥珠单抗相关的心脏毒性和肿瘤发生:在乳腺癌背景下,HER2 基因多态性 (Ile655Val) 影响肿瘤生长和曲妥珠单抗治疗的药效学。这种多态性与肿瘤反应、存活和曲妥珠单抗相关的心脏毒性差异有关 (Beauclair 等人,2007)。

乳腺癌中的基因多态性:乳腺癌易感基因中的多态性,包括 CYP1A1 密码子 462 Ile/Val,与乳腺癌的临床病理表型相关,表明对该疾病的潜在遗传易感性 (Han 等人,2004)。

营养科学和动物生长:在对蛋白质受限猪的研究中,发现缬氨酸 (Val) 和异亮氨酸 (Ile) 的组合可以恢复生长,可能是通过改善肠道发育和肝脏胰岛素样生长因子 1 (IGF-1) 的产生 (Habibi 等人,2022)。

疾病易感性的遗传多态性:对双特异性 A 激酶锚定蛋白 2 (d-AKAP2) 基因的研究突出了从 Ile 到 Val 的氨基酸改变,该改变与年龄相关并与心电图 PR 间期的变化相关,表明对衰老人群的心脏功能障碍有影响 (Kammerer 等人,2003)。

农业科学:对肉鸡的研究表明缬氨酸和异亮氨酸在日粮中的重要性,影响生长性能和血浆蛋白水平,突出了它们在禽类营养中的作用 (Corzo 等人,2009)。

生物活性肽与健康:牛奶衍生的三肽 IPP(Ile-Pro-Pro)和 VPP(Val-Pro-Pro)显示出抗炎作用并促进脂肪细胞分化,表明在预防代谢性疾病方面具有潜在益处 (Chakrabarti 和 Wu,2015)。

生物活性肽的化学和生物利用度:Ile-Pro-Pro 和 Val-Pro-Pro,被称为 ACE 抑制剂,也表现出针对代谢综合征和骨保护的新兴生物活性,突出了它们作为功能性食品成分的潜力 (Li 等人,2019)。

癌症风险中的遗传多态性:对 CYP1A1 基因多态性 (Ile/Val) 的研究表明其在上皮性卵巢肿瘤和其他癌症的风险中具有重要意义,强调了遗传变异在癌症易感性中的作用 (Aktaş 等人,2002)。

蛋白质研究中的核磁共振波谱:对包括 Ile、Leu 和 Val 在内的高分子量蛋白质中的甲基的研究,改进了使用核磁共振波谱对这类蛋白质的研究,证明了这些氨基酸在结构生物学中的重要性 (Hu 等人,2012)。

未来方向

属性

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVLWFYAPWAQMU-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426666 | |

| Record name | L-Valyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Val-Ile | |

CAS RN |

20556-14-3 | |

| Record name | L-Valyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

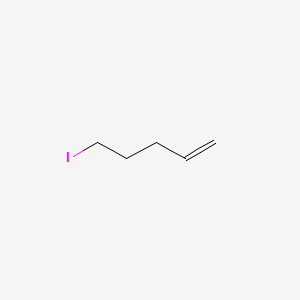

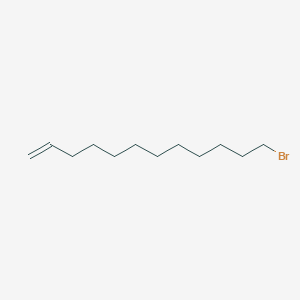

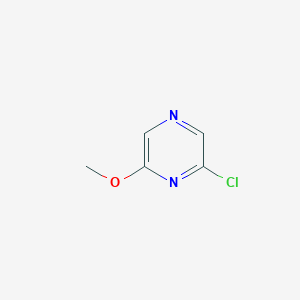

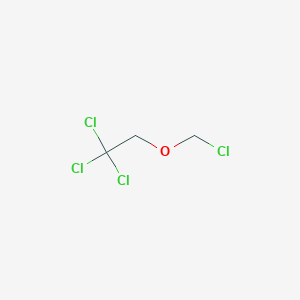

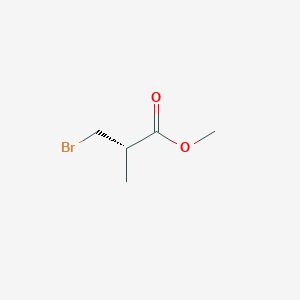

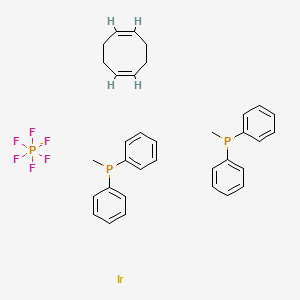

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。